N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-fluorobenzamide hydrochloride
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Overview
Description
Benzo[d]thiazole derivatives are a class of compounds that have been studied for their potential biological activities . They are synthesized from the reaction of 2-aminothiophenol with different esters such as ethyl cyanoacetate, diethylmalonate, or ethyl acetoacetate .
Synthesis Analysis
The synthesis of benzo[d]thiazole derivatives involves multi-component reactions with aromatic aldehydes and cyclohexan-1,3-dione . The reactions can be carried out under different conditions, including the use of solvent and regular catalyst or solvent-free ionic liquids .Molecular Structure Analysis
The molecular structure of benzo[d]thiazole derivatives is characterized by extensive analytical and spectral studies .Chemical Reactions Analysis
Benzo[d]thiazole derivatives can undergo various chemical reactions to produce biologically active compounds .Scientific Research Applications
GPIIb/IIIa Integrin Antagonists
The development of GPIIb/IIIa integrin antagonists, such as those incorporating trisubstituted beta-amino acid derivatives and a substituted benzamidine structure, exemplifies the application of benzothiazole derivatives in creating potent and orally active fibrinogen receptor antagonists. These compounds, developed through SAR studies and combinatorial chemistry, show promise for antithrombotic treatment, particularly in the acute phase due to their rapid onset and short duration of action after oral administration (Hayashi et al., 1998).
Anticancer Agents
Benzothiazole (BT) derivatives have been a focus in medicinal chemistry for their potential as anticancer agents. Synthesis of new benzothiazole acylhydrazones and investigation into their anticancer activity reveal the modulation of antitumor properties by various substitutions on the BT scaffold. These compounds demonstrated cytotoxic activity against several cancer cell lines, indicating their potential as therapeutic agents (Osmaniye et al., 2018).
Corrosion Inhibitors
In the field of materials science, benzothiazole derivatives have been studied as corrosion inhibitors for steel in acidic environments. Two derivatives, BTC 6 T and BTC 8 T, showed significant inhibition efficiency against steel corrosion, surpassing previously reported inhibitors from the benzothiazole family. Their study illustrates the application of benzothiazole compounds in protecting industrial materials (Hu et al., 2016).
Antimicrobial Agents
The synthesis of novel (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones as potent antimicrobial agents showcases the use of benzothiazole derivatives in combating microbial infections. These compounds displayed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi, often outperforming reference drugs and highlighting their potential in addressing antimicrobial resistance (Liaras et al., 2011).
Fluorescent Sensors
Benzothiazole and benzimidazole conjugated Schiff bases have been developed as fluorescent sensors for metal ions like Al3+ and Zn2+. These compounds demonstrate large Stokes shifts and exhibit solvatochromic behavior, making them suitable for detecting these metal ions in various environments. Their photophysical properties and sensitivity towards Al3+ and Zn2+ ions suggest applications in environmental monitoring and analytical chemistry (Suman et al., 2019).
Mechanism of Action
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-fluorobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3OS.ClH/c1-21(2)10-11-22(17(23)13-6-5-7-14(19)12-13)18-20-15-8-3-4-9-16(15)24-18;/h3-9,12H,10-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBHJDSMMWBPLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC(=CC=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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